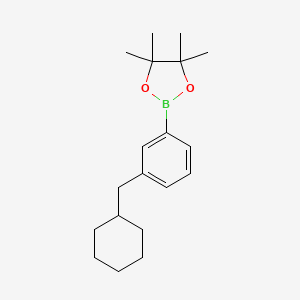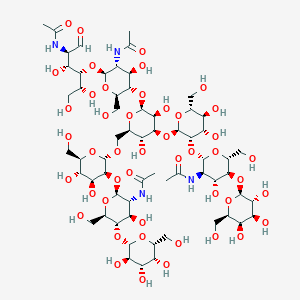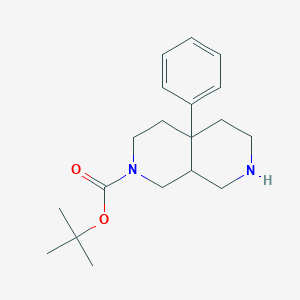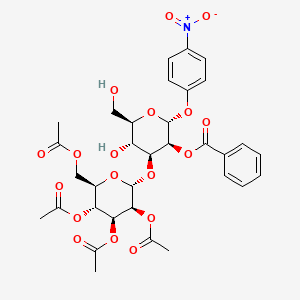![molecular formula C9H14O2 B1429100 8-Oxaspiro[4.5]decan-1-one CAS No. 1380389-10-5](/img/structure/B1429100.png)
8-Oxaspiro[4.5]decan-1-one
Descripción general
Descripción
8-Oxaspiro[4.5]decan-1-one is a chemical compound . It is a type of oxaspirocycles .
Synthesis Analysis
A novel Lewis acid catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity . This is the first example of the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of Prins/pinacol rearrangement . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .Chemical Reactions Analysis
The synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones involves a novel Lewis acid catalyzed Prins/pinacol cascade process . This process is applicable to a wide range of aldehydes .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research has explored the synthesis of different derivatives of 8-Oxaspiro[4.5]decan-1-one and their biological activities. For instance, Caroon et al. (1981) described the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with potential antihypertensive properties in rats (Caroon et al., 1981). Another study by Tsukamoto et al. (1995) synthesized 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists for the treatment of Alzheimer's disease (Tsukamoto et al., 1995).
Pharmaceutical Applications
Several compounds derived from 8-Oxaspiro[4.5]decan-1-one have been investigated for their pharmaceutical applications. For example, Wu et al. (1995) worked on the synthesis of spiromuscarones and related analogs with potential activity in treating Alzheimer's disease (Wu et al., 1995). Additionally, Leslie et al. (2010) discovered a novel series of trans-8-aminomethyl-1-oxa-3-azaspiro[4.5]decan-2-one derivatives with potent NPY Y5 antagonist activity, indicating potential applications in obesity treatment (Leslie et al., 2010).
Antiviral and Antitumor Potential
A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized by Apaydın et al. (2019) and evaluated for their activity against human coronavirus, demonstrating the antiviral potential of these compounds (Apaydın et al., 2019). Moreover, Yang et al. (2019) designed novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives with notable antitumor activity against various cancer cell lines (Yang et al., 2019).
Chemical Synthesis and Applications
In the realm of chemical synthesis, Zhang Feng-bao (2006) described the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a valuable intermediate in the production of organic chemicals like pharmaceutical intermediates and liquid crystals (Zhang Feng-bao, 2006). Similarly, Pouwer et al. (2007) investigated a synthetic approach to 2-oxospiro[4.5]decanones via 6π-electrocyclisation, highlighting its relevance in natural product synthesis (Pouwer et al., 2007).
Propiedades
IUPAC Name |
8-oxaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-2-1-3-9(8)4-6-11-7-5-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBONXGCDCJBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxaspiro[4.5]decan-1-one | |
CAS RN |
1380389-10-5 | |
| Record name | 8-oxaspiro[4.5]decan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



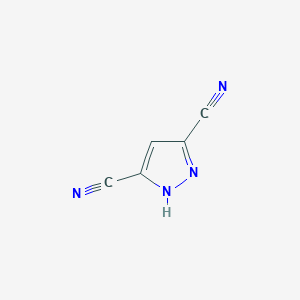
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1429018.png)
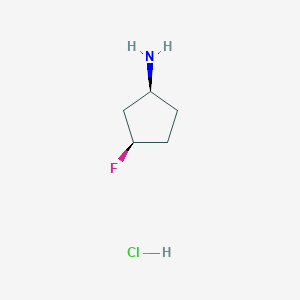
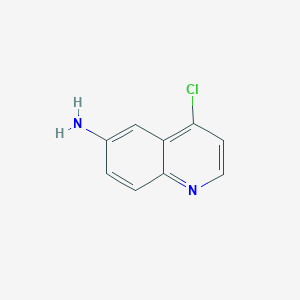
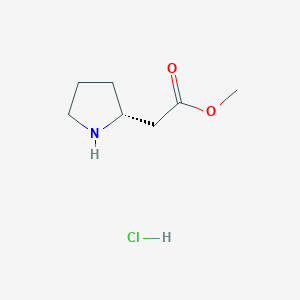
![2-[(Hydroxyacetyl)(2-methoxyethyl)amino]-3-methylbenzoic acid](/img/structure/B1429025.png)
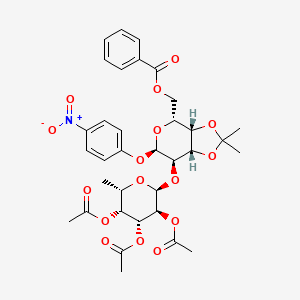
![6-Oxo-[1,4]oxazepane-4,5-dicarboxylic acid 4-tert-butyl ester 5-ethyl ester](/img/structure/B1429028.png)
![(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol](/img/structure/B1429029.png)
